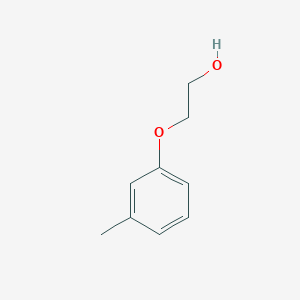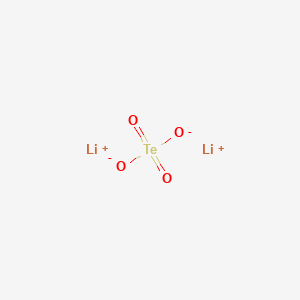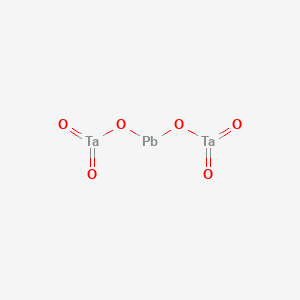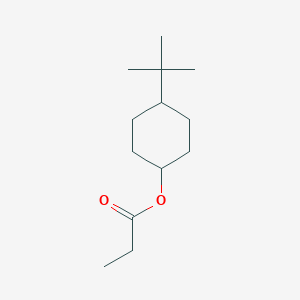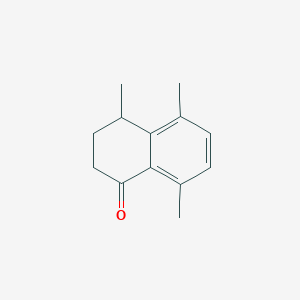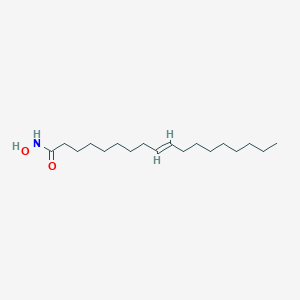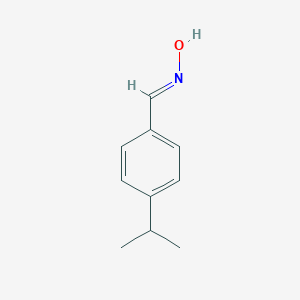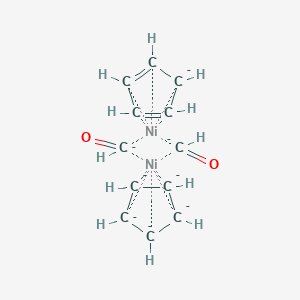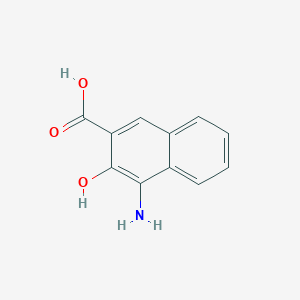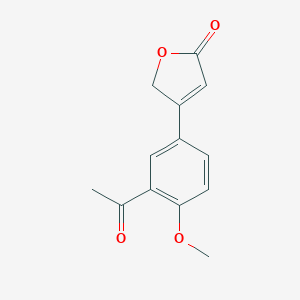
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one, also known as AMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AMF is a furanone derivative that has a unique chemical structure that makes it an attractive target for researchers.
Wirkmechanismus
The mechanism of action of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is not fully understood. However, studies have shown that it works by inhibiting specific enzymes and proteins in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. It also inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has several biochemical and physiological effects on the body. It has been shown to reduce inflammation, which can lead to a reduction in pain and swelling. It also has anti-cancer properties, which can help prevent the growth and spread of cancer cells. Additionally, 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has been shown to have anti-bacterial properties, which can help prevent the growth and spread of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one in lab experiments is its unique chemical structure, which makes it an attractive target for researchers. Additionally, it has several potential applications in various fields, including medicine, agriculture, and materials science. However, one of the limitations of using 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one in lab experiments is the complexity of its synthesis process, which can make it challenging to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one research. One area of focus is the development of new synthesis methods that can yield higher quantities of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one. Additionally, researchers are studying the potential use of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one in treating other diseases, such as Parkinson's disease and multiple sclerosis. Furthermore, 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is being studied for its potential use in developing new materials, such as polymers and coatings.
Conclusion:
In conclusion, 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one, or 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one, is a synthetic compound that has several potential applications in various fields. Its unique chemical structure and potential health benefits have made it an attractive target for researchers. While there are still many unknowns about 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one's mechanism of action, its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for future research.
Synthesemethoden
The synthesis of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is a complex process that involves several steps. The most common method of synthesizing 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is through the reaction of 3-acetyl-4-methoxyphenol with furan-2(5H)-one in the presence of a catalyst. The reaction takes place under specific conditions, including temperature, pressure, and time. The yield of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one varies depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has been the subject of several scientific studies due to its potential applications in various fields. One of the most significant areas of research is in the field of medicine. 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in treating diabetes and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
14201-58-2 |
|---|---|
Produktname |
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one |
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
3-(3-acetyl-4-methoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H12O4/c1-8(14)11-5-9(3-4-12(11)16-2)10-6-13(15)17-7-10/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
PTNTZAYEADFZLE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)C2=CC(=O)OC2)OC |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)C2=CC(=O)OC2)OC |
Andere CAS-Nummern |
14201-58-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



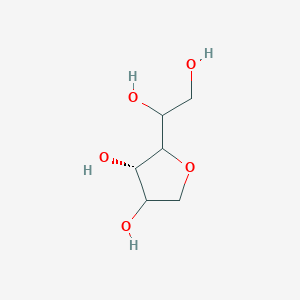
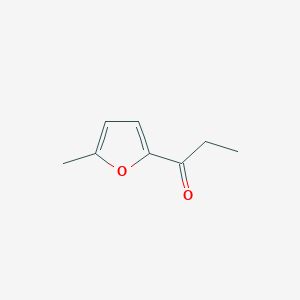
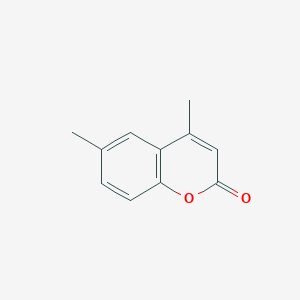
![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)

